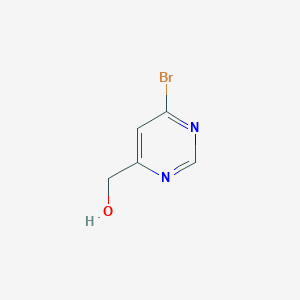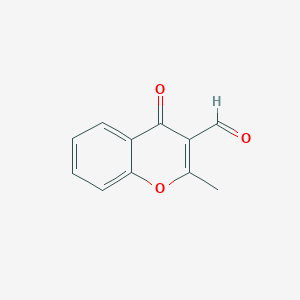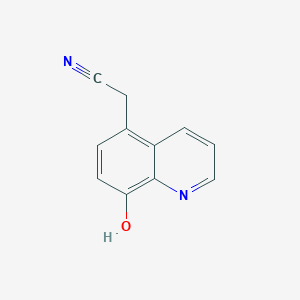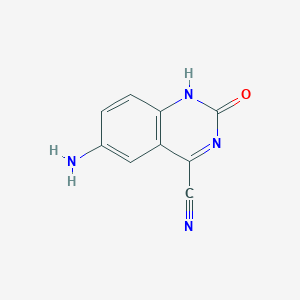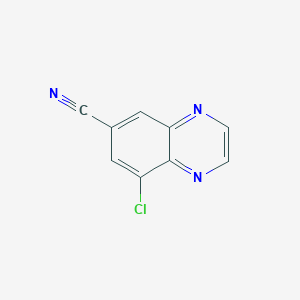
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone is a chemical compound with a unique structure that includes a quinoline ring systemIts molecular formula is C12H15NO, and it is known for its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl derivatives with trimethyl orthoformate and urea, followed by condensation with acetonitrile derivatives in the presence of potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinoline-5-carboxylic acid derivatives.
Reduction: Formation of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, contributing to its neuroprotective and antidepressant-like effects . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies and ligand discovery.
Uniqueness: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone stands out due to its specific structure, which allows it to interact with a unique set of molecular targets
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-quinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9(14)10-5-3-7-12-11(10)6-4-8-13(12)2/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
HRJUTQTURSYTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCN(C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


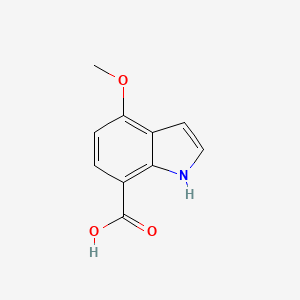

![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
